2-amino-N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-4-methyl-1,3-thiazole-5-carbohydrazide

Description

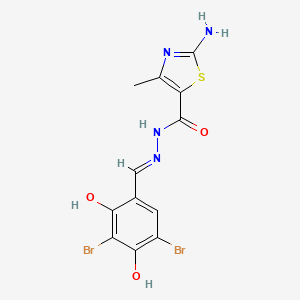

This compound is a thiazole-based carbohydrazide derivative featuring a 4-methyl-substituted thiazole core conjugated with a hydrazide linkage. The hydrazide moiety is further functionalized with a 3,5-dibromo-2,4-dihydroxybenzylidene group. This structural architecture combines electron-withdrawing bromo substituents and hydrogen-bond-donating hydroxy groups, which may enhance its interaction with biological targets or materials.

Properties

IUPAC Name |

2-amino-N-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Br2N4O3S/c1-4-10(22-12(15)17-4)11(21)18-16-3-5-2-6(13)9(20)7(14)8(5)19/h2-3,19-20H,1H3,(H2,15,17)(H,18,21)/b16-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUPIDJSDVZTMGP-HQYXKAPLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C(=O)NN=CC2=CC(=C(C(=C2O)Br)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=N1)N)C(=O)N/N=C/C2=CC(=C(C(=C2O)Br)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Br2N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

N-(4-Bromobenzylidene)-2-amino-4-phenyl-1,3-thiazole

- Structure : A thiazole ring with a 4-phenyl substituent and a 4-bromobenzylidene group.

- Key Differences : Lacks the carbohydrazide linkage and dihydroxy substituents present in the target compound.

- Properties : Exhibits antioxidant activity, attributed to the brominated aromatic system and thiazole core .

4-Chloro-N,N'-(3,5-dibromo-2-hydroxybenzylidene)benzohydrazide

- Structure : A benzohydrazide with 3,5-dibromo-2-hydroxybenzylidene and chloro substituents.

- Key Differences : Replaces the thiazole ring with a benzene ring and lacks the 4-methyl group.

Functional Analogues

2-Amino-4-(5-nitro-2-furyl)thiazole (ANFT)

- Structure : A nitro-furyl-substituted thiazole.

- Key Differences: The nitro group and furan ring contrast with the bromophenol and carbohydrazide groups in the target compound.

- Properties: A bladder carcinogen metabolically activated by prostaglandin hydroperoxidase, leading to DNA adduct formation .

N'-(3,5-Dibromo-2,4-dihydroxybenzylidene)-2-(naphthalen-2-ylamino)acetohydrazide

- Structure: Shares the dibromo-dihydroxybenzylidene group but replaces the thiazole with a naphthylamino-acetohydrazide.

- Key Differences : The naphthalene moiety may enhance lipophilicity compared to the thiazole core.

Comparative Data Table

Research Findings and Implications

Unlike ANFT, the carbohydrazide moiety and lack of nitro groups could reduce carcinogenic risk, making it safer for therapeutic exploration .

Synthetic Feasibility :

- and highlight optimized methods for similar carbohydrazide syntheses, suggesting scalability for the target compound via Schiff base formation .

Safety Considerations :

- Dibromo-dihydroxy derivatives () require stringent handling due to toxicity and environmental hazards. The target compound likely demands similar precautions, including PPE and controlled storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.